5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
New derivatives similar to the specified compound have been synthesized and evaluated for their antioxidant properties. Compounds containing thiourea moiety exhibited better activity in scavenging effects on radicals, suggesting potential applications in preventing oxidative stress-related diseases (Ismaili et al., 2008).
Chemical Synthesis and Reactivity
Studies have detailed the reactivity of similar pyrimido[5,4-b]quinoline derivatives under various conditions, offering insights into their chemical synthesis and potential as intermediates for further organic transformations. These findings highlight the versatility of these compounds in synthetic organic chemistry (Levine et al., 1977).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar core structure, showed potent cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and drug development (Deady et al., 2003).
Reduction of Carbonyl Compounds
The reduction of inactivated carbonyl compounds by derivatives of the specified compound has been demonstrated, yielding alcohols which are valuable in organic synthesis. This showcases the utility of these compounds as reducing agents in chemical reactions (YonedaFumio et al., 1978).
Corrosion Inhibition
A derivative was tested as a corrosion inhibitor for copper and α-brass in acidic solutions, showing high efficiency and suggesting applications in materials protection and maintenance (S-Fouda, 2017).
Luminescent Properties
Naphtho[2,3-f]quinoline derivatives, related to the chemical of interest, exhibit good luminescent properties, indicating potential use in organic electroluminescent devices and materials science research (Tu et al., 2009).
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-4-10-30-22-24-20-19(21(27)25-22)17(18-13(23-20)6-5-7-14(18)26)12-8-9-15(28-2)16(11-12)29-3/h8-9,11,17H,4-7,10H2,1-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBQGZMUKCYEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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